molecular formula C18H25ClN2O4 B612996 H-Thr(tBu)-AMC . HCl CAS No. 201860-40-4

H-Thr(tBu)-AMC . HCl

Cat. No.: B612996
CAS No.: 201860-40-4
M. Wt: 368.86
InChI Key: MIUUJNXDEURWRL-DHYDJSQFSA-N
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Description

H-Thr(tBu)-AMC . HCl is a complex organic compound with potential applications in various scientific fields. This compound features a chromenyl group, which is known for its biological activity, and an amino butanamide moiety, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr(tBu)-AMC . HCl typically involves multiple steps:

    Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Attachment of the Butanamide Moiety: This step involves the coupling of the chromenyl group with the butanamide moiety, typically using peptide coupling reagents like EDCI or DCC.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or chromenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s chromenyl group is known for its potential biological activity, including anti-inflammatory and antioxidant properties. It can be used in studies investigating these effects.

Medicine

In medicine, the compound may have potential as a therapeutic agent due to its biological activity. Research could focus on its efficacy in treating various conditions, such as inflammation or oxidative stress-related diseases.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of H-Thr(tBu)-AMC . HCl likely involves interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group may interact with oxidative stress pathways, while the amino butanamide moiety could interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • N- { [ (4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Uniqueness

Compared to similar compounds, H-Thr(tBu)-AMC . HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4.ClH/c1-10-8-15(21)23-14-9-12(6-7-13(10)14)20-17(22)16(19)11(2)24-18(3,4)5;/h6-9,11,16H,19H2,1-5H3,(H,20,22);1H/t11?,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUUJNXDEURWRL-DHYDJSQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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